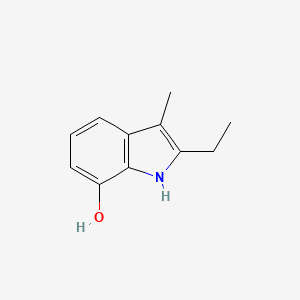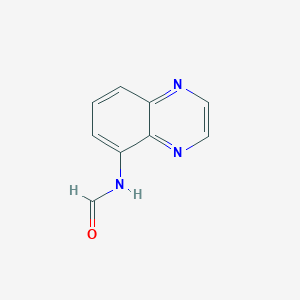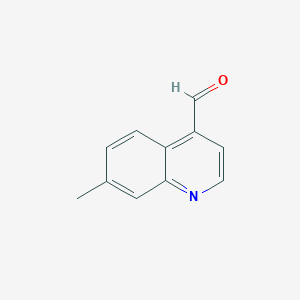
7-Methylquinoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a quinoline core structure with a methyl group at the 7th position and an aldehyde group at the 4th position. This unique structure imparts specific chemical and biological properties to the compound, making it a valuable target for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylquinoline-4-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where 7-methylquinoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 4th position. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the Friedländer synthesis, where aniline derivatives are condensed with aldehydes or ketones in the presence of acidic catalysts to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 7-Methylquinoline-4-carboxylic acid.
Reduction: 7-Methylquinoline-4-methanol.
Substitution: Various halogenated derivatives depending on the position and type of halogen introduced.
科学研究应用
7-Methylquinoline-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design of bioactive molecules and drug candidates.
Medicine: Explored for its therapeutic potential in treating various diseases. Quinoline derivatives are known for their antimalarial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and agrochemicals. It is also used in the development of electronic materials and sensors.
作用机制
The mechanism of action of 7-Methylquinoline-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline ring system can intercalate into DNA, disrupting its structure and function.
相似化合物的比较
Similar Compounds
Quinoline-4-carbaldehyde: Lacks the methyl group at the 7th position, which may affect its chemical reactivity and biological activity.
7-Methylquinoline: Lacks the aldehyde group at the 4th position, which limits its ability to undergo certain chemical reactions.
4-Methylquinoline-2-carbaldehyde: Has a different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
7-Methylquinoline-4-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer specific reactivity and biological activity
属性
分子式 |
C11H9NO |
|---|---|
分子量 |
171.19 g/mol |
IUPAC 名称 |
7-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-2-3-10-9(7-13)4-5-12-11(10)6-8/h2-7H,1H3 |
InChI 键 |
JENSOWTXGLCJNA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NC=CC(=C2C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



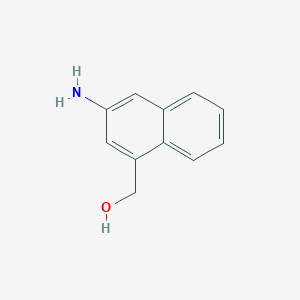
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
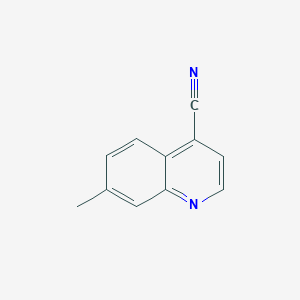
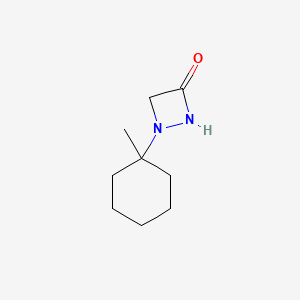


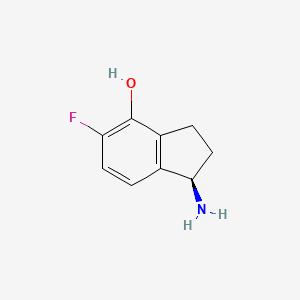
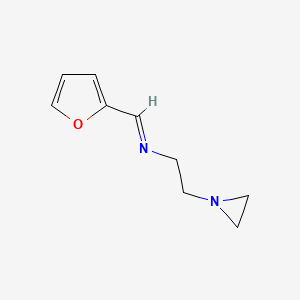
![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)

